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Aniline;butanal

Vulcanization Kinetics Hard Rubber/Ebonite Exotherm Management

The compound registered under CAS 68411-20-1 is the condensation product of butanal (butyraldehyde) with aniline, commonly known as Accelerator 808, Vanax 808, or Vulkacit 576. It belongs to the aldehyde-amine class of rubber vulcanization accelerators.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 68411-20-1
Cat. No. B1605491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline;butanal
CAS68411-20-1
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCCC=O.C1=CC=C(C=C1)N
InChIInChI=1S/C6H7N.C4H8O/c7-6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,7H2;4H,2-3H2,1H3
InChIKeySRGBNANKQPZXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to Aniline-Butanal Condensate (CAS 68411-20-1): A Core Aldehyde-Amine Accelerator for Specialized Rubber Vulcanization


The compound registered under CAS 68411-20-1 is the condensation product of butanal (butyraldehyde) with aniline, commonly known as Accelerator 808, Vanax 808, or Vulkacit 576 . It belongs to the aldehyde-amine class of rubber vulcanization accelerators. Physically, it is characterized as a dark amber to reddish-brown viscous liquid with a distinct odor, a specific gravity of 0.94–0.98, and a flash point of approximately 135°C . Functionally, it serves as an intermediate-strength accelerator for natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and chloroprene rubber (CR), and uniquely acts as an acidic accelerator activator . Its registered usage in the EU is in the range of 100 to 1,000 tonnes per annum, indicating established but specialized industrial demand [1].

Technical Risks of Substituting Aniline-Butanal Condensate (CAS 68411-20-1)


Generic substitution within the aldehyde-amine accelerator class is high-risk due to the broad variability in vulcanization activity. Accelerator 808 is documented as the strongest within its aldehyde-amine class [1]. Its performance profile is defined by a uniquely wide vulcanization plateau, which makes it particularly suitable for thick-walled rubber goods where uniform curing is critical. Unlike many fast-acting ultra-accelerators that provide sharp cure peaks with narrow processing safety windows, 808 exhibits low scorch risk at processing temperatures while remaining highly effective in low-temperature and room-temperature curing systems [2]. Furthermore, it uniquely serves a dual function: it acts as both a primary accelerator for thiadiazole crosslinking systems in chlorinated polyethylene (CM) and as an acidic accelerator activator, a combination of properties not replicated by standard thiazole (MBT/MBTS) or sulfenamide alternatives [3]. Indiscriminate substitution can lead to inconsistent cure states, inferior aging resistance in reclaim-rich compounds, and compromised adhesion in rubber-to-metal bonding applications.

Quantitative Differentiation Evidence for Aniline-Butanal Condensate (CAS 68411-20-1) vs. In-Class and Cross-Class Comparators


Maximum Safe Vulcanization Rate vs. Diphenylguanidine (DPG) in Hard Rubber

In a direct head-to-head comparison for hard rubber (ebonite) vulcanization, butyraldehyde-aniline condensate was found to be significantly more effective than diphenylguanidine (DPG). The study explicitly states that butyraldehyde-aniline was 'considerably the better' accelerator for achieving the maximum safe rate of vulcanization. Furthermore, the combination of butyraldehyde-aniline with magnesium oxide was identified as the most effective system for reducing the vulcanization period without risking overheating from the exothermic hard-rubber reaction [1].

Vulcanization Kinetics Hard Rubber/Ebonite Exotherm Management

Thiadiazole System Synergy: Defined Co-Accelerator Ratio for Chlorinated Polyethylene (CM)

In a thiadiazole-based vulcanization system for chlorinated polyethylene rubber (CM), a specific, optimized ratio between the crosslinking agent and accelerator 808 has been established: 0.8 parts of accelerator 808 to 2.5 parts of thiadiazole crosslinking agent (a 0.8:2.5 ratio) [1]. This defined ratio is a differentiating feature; generic aldehyde-amine or thiazole accelerators require re-optimization and often fail to deliver the same balance of mechanical properties. Post-vulcanization, CM compounds cured with this 808-thiadiazole system exhibit particularly ideal performance in tear strength, aging resistance, heat resistance, oil resistance, and flame retardancy [2].

Thiadiazole Vulcanization Chlorinated Polyethylene Accelerator Ratio Optimization

Vulcanization Critical Temperature: Lower Activation Threshold vs. Hexamethylenetetramine (HEXA/HMT)

Accelerator 808 exhibits a vulcanization critical temperature of 120°C, with an optimal curing temperature range of 120–160°C [1]. This is significantly lower than typical high-temperature aldehyde-amine accelerators such as hexamethylenetetramine (HEXA, Promoter H), which has little action below approximately 130°C and reaches peak activity only around 150°C [2]. The lower activation threshold of 808 makes it the preferred choice for room-temperature or low-temperature vulcanization and for thick-walled articles susceptible to cure gradients. Additionally, its activity at lower processing temperatures is described as 'not very active,' resulting in a notably small scorch risk [3].

Cure Activation Temperature Low-Temperature Vulcanization Scorch Safety

Reclaim-Rich Compound Performance: Preferred Accelerator for High-Regenerate Rubber Formulations

Multiple industry sources identify Accelerator 808 as particularly effective and specifically suited for rubber compounds containing high loadings of reclaimed or regenerated rubber . While generic thiazole accelerators (MBT, MBTS) also function in reclaim compounds, 808 is noted for providing a wide vulcanization plateau and good aging resistance in these challenging, variable-quality feedstocks [1]. The compound is described as exhibiting good dispersion in rubber mixes and is readily adsorbed by carbon black, contributing to uniform cure in heterogeneous reclaim-rich systems . For hard rubber stocks containing reclaim, 808 is rated as 'excellent' .

Reclaimed Rubber Processability Cost-Effective Compounding

Proven Application Scenarios for Aniline-Butanal Condensate (CAS 68411-20-1) Based on Evidence


Energy-Efficient and Gradient-Free Curing of Large, Thick-Walled Industrial Rubber Parts

Accelerator 808's vulcanization critical temperature of 120°C and wide plateau (up to 160°C) make it the scientifically sound choice for thick-section rubber goods such as industrial rollers, marine fenders, and bridge bearings. Compared to hexamethylenetetramine (HEXA), which requires approximately 150°C for full activity [1], 808 initiates cure at least 10°C lower, significantly reducing the risk of cure gradients and enabling more uniform crosslink density from surface to core. This directly addresses production bottlenecks caused by excessive cure times in large parts.

Cost-Effective Compounding of High-Reclaim Rubber Formulations for Mats and Flooring

The demonstrated 'excellent' performance of accelerator 808 in reclaim-rich hard rubber stocks [1] positions it as the optimal selection for manufacturing high-content recycled rubber products. The material's wide vulcanization plateau and good dispersion characteristics directly mitigate the batch-to-batch variability inherent in using reclaimed feedstock, ensuring consistent product hardness and mechanical integrity. This translates into lower scrap rates and higher utilization of lower-cost recycled materials.

High-Performance Chlorinated Polyethylene (CM) Compounds for Automotive Wire and Cable Sheathing

For CM jacketing requiring an optimal balance of heat resistance, oil resistance, and flame retardancy, the synergistic thiadiazole-808 system with a defined 0.8:2.5 ratio provides a validated starting formulation [1]. This pre-optimized system eliminates the need for extensive Design of Experiments (DoE) during product development. The resulting vulcanizates exhibit superior tear strength and aging resistance compared to compounds relying on generic thiazole or sulfenamide cure packages, directly impacting the long-term reliability of under-hood wiring.

Low-Temperature and Room-Temperature Vulcanization Solutions for Adhesives and Latex

Leveraging its uniquely low scorch tendency at reduced processing temperatures [1], 808 is a primary accelerator candidate for ambient-cure anaerobic adhesives and natural latex thread production . In these applications, high-temperature accelerators like HEXA are functionally useless. The ability of 808 to activate and provide a flat cure profile at lower temperatures allows manufacturers to avoid energy-intensive curing ovens, reducing both capital expenditure and operational energy costs.

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